6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide
Brand Name: Vulcanchem
CAS No.: 899907-61-0
VCID: VC11906977
InChI: InChI=1S/C28H28ClN3O4S/c1-19-6-8-20(9-7-19)17-30-25(34)5-3-2-4-15-31-27(35)26-23(14-16-37-26)32(28(31)36)18-24(33)21-10-12-22(29)13-11-21/h6-14,16H,2-5,15,17-18H2,1H3,(H,30,34)
SMILES: CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C28H28ClN3O4S
Molecular Weight: 538.1 g/mol

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide

CAS No.: 899907-61-0

Cat. No.: VC11906977

Molecular Formula: C28H28ClN3O4S

Molecular Weight: 538.1 g/mol

* For research use only. Not for human or veterinary use.

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide - 899907-61-0

Specification

CAS No. 899907-61-0
Molecular Formula C28H28ClN3O4S
Molecular Weight 538.1 g/mol
IUPAC Name 6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide
Standard InChI InChI=1S/C28H28ClN3O4S/c1-19-6-8-20(9-7-19)17-30-25(34)5-3-2-4-15-31-27(35)26-23(14-16-37-26)32(28(31)36)18-24(33)21-10-12-22(29)13-11-21/h6-14,16H,2-5,15,17-18H2,1H3,(H,30,34)
Standard InChI Key QVKDEZXOCQCZCG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. This core is substituted at the 3-position with a hexanamide side chain, which is further functionalized with a 4-methylbenzyl group. At the 1-position, a 2-(4-chlorophenyl)-2-oxoethyl moiety is attached, introducing both aromatic and ketonic functionalities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>28</sub>H<sub>28</sub>ClN<sub>3</sub>O<sub>4</sub>S
Molecular Weight538.1 g/mol
IUPAC Name6-[1-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide
SMILESCC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
InChIKeyQVKDEZXOCQCZCG-UHFFFAOYSA-N

Spectroscopic and Computational Descriptors

The InChIKey (QVKDEZXOCQCZCG-UHFFFAOYSA-N) confirms the compound’s unique stereoelectronic profile, while the SMILES string encodes its connectivity. Computational analyses predict moderate polarity due to the amide and ketone groups, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Core Formation: Condensation of 2-aminothiophene-3-carboxylate with urea derivatives to form the thieno[3,2-d]pyrimidine core.

  • Side-Chain Introduction: Alkylation at the N1 position using 2-bromo-1-(4-chlorophenyl)ethanone, followed by hexanamide side-chain coupling via carbodiimide-mediated amidation.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.

  • Stability: The diketone moiety may undergo unwanted side reactions under acidic or basic conditions, necessitating inert atmospheres.

Computational Insights and ADMET Profiling

Drug-Likeness Metrics

  • Lipinski’s Rule: Molecular weight (538.1 g/mol) exceeds 500, indicating potential bioavailability challenges.

  • Topological Polar Surface Area (TPSA): Estimated at 120 Ų, suggesting moderate blood-brain barrier permeability .

Toxicity Predictions

  • Hepatotoxicity: Medium risk due to the chlorophenyl group, which may generate reactive metabolites.

  • Cardiotoxicity: Low risk, as no ion channel-blocking motifs are present.

Experimental Data and Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorptions at 1,710 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-N stretch).

  • NMR: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H) .

Table 2: Key Spectral Peaks

TechniqueSignificant Signals
IR (cm⁻¹)1,710 (C=O), 1,650 (N-H bend), 1,240 (C-N)
<sup>1</sup>H NMRδ 2.25 (s, 3H, CH<sub>3</sub>), δ 3.45 (t, 2H, CH<sub>2</sub>N)

Future Directions and Research Opportunities

Target Identification

High-throughput screening against kinase libraries could elucidate precise molecular targets.

Formulation Strategies

Nanoparticle encapsulation may improve solubility and bioavailability for in vivo studies.

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